molecular formula C22H17BrO B13948084 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 60313-01-1

3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13948084
CAS No.: 60313-01-1
M. Wt: 377.3 g/mol
InChI Key: ZBXFXJMMCQYFJR-UHFFFAOYSA-N
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Description

3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a brominated biphenyl group attached to a dihydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of biphenyl followed by a series of reactions to introduce the dihydronaphthalenone moiety. . The brominated biphenyl is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated biphenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .

Properties

CAS No.

60313-01-1

Molecular Formula

C22H17BrO

Molecular Weight

377.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2

InChI Key

ZBXFXJMMCQYFJR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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